N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide
CAS No.: 922023-35-6
Cat. No.: VC5606578
Molecular Formula: C22H27N3O5S
Molecular Weight: 445.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922023-35-6 |
|---|---|
| Molecular Formula | C22H27N3O5S |
| Molecular Weight | 445.53 |
| IUPAC Name | N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide |
| Standard InChI | InChI=1S/C22H27N3O5S/c1-6-20(26)23-15-8-10-19(14(2)11-15)31(28,29)24-16-7-9-18-17(12-16)25(5)21(27)22(3,4)13-30-18/h7-12,24H,6,13H2,1-5H3,(H,23,26) |
| Standard InChI Key | SCWCFKTZNXWZIB-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1, oxazepin moiety linked via a sulfamoyl bridge to a 3-methyl-4-propionamidophenyl group. This hybrid structure integrates:
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Benzooxazepin core: A seven-membered heterocycle with oxygen and nitrogen atoms, stabilized by a ketone group at position 4.
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Sulfamoyl linker: Connects the benzooxazepin system to the phenyl ring, providing rotational flexibility and hydrogen-bonding capacity.
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Propionamide terminus: A hydrophobic side chain that may enhance membrane permeability.
Table 1: Key Chemical Properties
The stereochemistry of the benzooxazepin ring and sulfamoyl linkage remains undefined in available literature, necessitating further crystallographic studies.
Synthesis and Structural Modifications
Derivatization Strategies
Structural modifications focus on enhancing pharmacokinetic profiles:
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Benzooxazepin substitutions: Introducing electron-withdrawing groups at position 7 to modulate electronic effects on the sulfamoyl linker .
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Sulfamoyl replacement: Testing thiourea or carbamate linkers to alter binding affinity .
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Propionamide optimization: Branching the alkyl chain to improve metabolic stability.
Therapeutic Applications
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Oncology: Preclinical models suggest benzooxazepin derivatives inhibit PI3K/mTOR pathways in breast and prostate cancers .
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Inflammation: Sulfamoyl-containing compounds demonstrate IL-6 suppression in murine models.
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Neurodegeneration: Kinase modulation may mitigate tau hyperphosphorylation in Alzheimer’s models.
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